molecular formula C14H17N3O3S2 B2949928 N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2097859-58-8

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2949928
CAS No.: 2097859-58-8
M. Wt: 339.43
InChI Key: QUWFFJSYFVUSFS-UHFFFAOYSA-N
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Description

"N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide" is a sulfonamide derivative featuring a thiophene-2-sulfonamide group linked via an ethyl chain to a bicyclic tetrahydrocinnolin-3-one moiety. The tetrahydrocinnolin core comprises two fused six-membered rings with two nitrogen atoms, one of which is adjacent to a ketone group (3-oxo).

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-13-10-11-4-1-2-5-12(11)16-17(13)8-7-15-22(19,20)14-6-3-9-21-14/h3,6,9-10,15H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWFFJSYFVUSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Cinnoline Core: : This step usually starts with the cyclization of a substituted benzene and hydrazine to form the basic cinnoline structure.

  • Introduction of the Thiophene Sulfonamide Moiety: : This can be achieved through sulfonation reactions, often using sulfonyl chlorides under conditions such as basic or acidic catalysts to attach the thiophene group.

Industrial Production Methods

Scaling up the synthesis for industrial production may involve optimization of reaction conditions for higher yield and purity, such as:

  • Optimization of Solvents: : Selecting appropriate solvents that maximize the solubility of intermediates and final products.

  • Catalyst Selection: : Using catalysts to increase reaction rates and selectivity.

  • Purification Techniques: : Employing crystallization, distillation, or chromatography for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide can undergo several types of chemical reactions, including:

  • Oxidation: : Where it reacts with oxidizing agents, potentially modifying the cinnoline or thiophene parts of the molecule.

  • Reduction: : Reactions with reducing agents might alter the 3-oxo group to an alcohol or further.

  • Substitution: : The thiophene sulfonamide group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

  • Substitution: : Electrophilic reagents such as alkyl halides under basic conditions.

Major Products

The major products formed from these reactions typically depend on the nature of the reagents and conditions used but may include modified cinnoline derivatives or thiophene analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing other complex molecules.

Biology

In biological contexts, the cinnoline core has shown potential for bioactivity, which may be enhanced or modified by the attached thiophene sulfonamide group.

Medicine

Potential medicinal applications include:

  • Anticancer agents: : Research into cinnoline derivatives has indicated possible anticancer properties.

  • Antimicrobial agents:

Industry

In industrial applications, this compound might be used in the development of advanced materials due to its unique structural properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide exerts its effects depends on its application:

  • Biological Systems: : It may interact with specific enzymes or receptors, inhibiting or modifying their activity.

  • Chemical Reactions: : It can act as a ligand in coordination chemistry or as a substrate in organic synthesis, facilitating various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on molecular features, synthesis, and inferred properties.

Structural Analogues

2.1.1 N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8)
  • Structure: Features a monocyclic cyclohexenone group instead of the tetrahydrocinnolin moiety.
  • Synthesis : Prepared via hypervalent iodine-catalyzed conjugate addition between thiophene-2-sulfonamide and cyclohex-2-en-1-one, yielding 73% after purification .
  • Key Differences: The cyclohexenone group introduces conformational flexibility, contrasting with the rigid bicyclic tetrahydrocinnolin.
2.1.2 N-(3-Acetylphenyl)thiophene-2-sulfonamide
  • Structure: Substitutes the tetrahydrocinnolin-ethyl group with a 3-acetylphenyl moiety.
  • Molecular Formula: C₁₂H₁₁NO₃S₂ (MW: 281.35) .
  • Key Differences: The acetylphenyl group enhances steric bulk compared to the ethyl-linked cinnolin.
2.1.3 Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
  • Structure : Combines a sulfonamide group with a triazine ring and benzoate ester .
  • Key Differences: The triazine backbone and ester linkage contrast with the thiophene and cinnolin systems. Sulfonylureas primarily act as acetolactate synthase inhibitors in plants, whereas the target compound’s activity remains uncharacterized.

Structural and Functional Analysis

Parameter Target Compound N-(3-Oxocyclohexyl)thiophene-2-sulfonamide N-(3-Acetylphenyl)thiophene-2-sulfonamide
Core Structure Tetrahydrocinnolin-3-one + thiophene Cyclohexenone + thiophene Acetylphenyl + thiophene
Nitrogen Atoms 3 (2 in cinnolin, 1 in sulfonamide) 1 (sulfonamide) 1 (sulfonamide)
Key Functional Groups Sulfonamide, ketone, bicyclic N-heterocycle Sulfonamide, ketone Sulfonamide, acetyl
Synthesis Yield Not reported 73% Not reported

Inferred Properties

  • Solubility: The tetrahydrocinnolin’s fused ring system may reduce solubility compared to the flexible cyclohexenone analogue .
  • Bioactivity: Sulfonamides with aromatic/heterocyclic motifs (e.g., thiophene) often exhibit antimicrobial or enzyme-inhibitory effects, but the cinnolin core’s role remains speculative .
  • Synthetic Complexity: The tetrahydrocinnolin moiety likely requires multi-step synthesis, contrasting with the one-step conjugate addition used for the cyclohexenone derivative .

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C15H16N2O3S
CAS Number: [Not provided in search results]
IUPAC Name: Not explicitly available in the search results; however, it can be derived from its structure.

The compound features a thiophene ring and a sulfonamide group, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Cinnoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thiophene Group: This may involve electrophilic substitution or coupling reactions.
  • Sulfonamide Formation: The sulfonamide group is introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may act as an inhibitor or modulator of various biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and sulfonamides have shown activity against a range of bacteria and fungi. Detailed studies on this compound are needed to confirm these effects.

Anticancer Potential

Cinnoline derivatives have been studied for their anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of specific pathways related to cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Activity: A study investigated the antimicrobial effects of various thiophene derivatives. The results indicated that certain modifications could enhance activity against resistant strains .
  • Anticancer Research: A recent publication examined the effects of cinnoline-based compounds on tumor growth in vitro and in vivo. The findings suggested that these compounds could inhibit tumor proliferation by targeting specific signaling pathways .
  • Mechanistic Insights: Research into the mechanistic pathways revealed that compounds similar to this compound often modulate kinase activity, leading to altered cellular responses .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
N-(4-chlorophenyl)-2-(6-methyl-3-oxo-cinnolin)Similar core structureAntimicrobial
N-(3-cyano-5,6,7,8-tetrahydroquinoline)Quinoline coreAnticancer
5-Oxo-cinnoline derivativesCinnoline coreAntimicrobial and anticancer

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